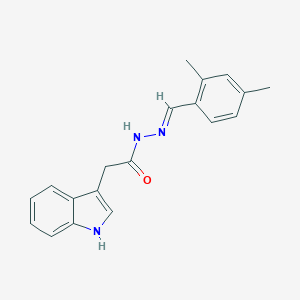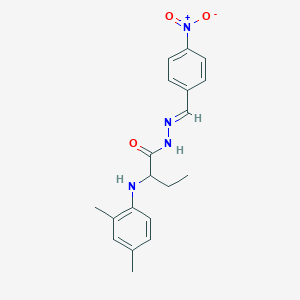![molecular formula C23H20Cl2N2O5 B449799 N'-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide](/img/structure/B449799.png)
N'-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide is a chemical compound with the molecular formula C23H20Cl2N2O5 and a molecular weight of 475.3 g/mol
Métodos De Preparación
The synthesis of N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide involves several steps. One common method includes the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). This reaction yields the intermediate 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole, which is then reacted with substituted acyl chloride to produce the final compound .
Análisis De Reacciones Químicas
N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring undergoes substitution with electrophiles like bromine (Br2) or nitric acid (HNO3).
Aplicaciones Científicas De Investigación
N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential fungicidal activities against various plant pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
N’-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C23H20Cl2N2O5 |
|---|---|
Peso molecular |
475.3g/mol |
Nombre IUPAC |
N'-[3-[(2,4-dichlorophenoxy)methyl]benzoyl]-3,5-dimethoxybenzohydrazide |
InChI |
InChI=1S/C23H20Cl2N2O5/c1-30-18-9-16(10-19(12-18)31-2)23(29)27-26-22(28)15-5-3-4-14(8-15)13-32-21-7-6-17(24)11-20(21)25/h3-12H,13H2,1-2H3,(H,26,28)(H,27,29) |
Clave InChI |
LMKPNVRIFYIHCM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)NNC(=O)C2=CC=CC(=C2)COC3=C(C=C(C=C3)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-3-methylbenzohydrazide](/img/structure/B449716.png)
![(2E)-2-[3-methoxy-4-(propan-2-yloxy)benzylidene]hydrazinecarboxamide](/img/structure/B449717.png)
![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B449722.png)
![2-Amino-1-{3-nitrophenyl}-4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B449723.png)
![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B449724.png)

![2-ethyl-N-{4-[N-(3-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}butanamide](/img/structure/B449728.png)

![N'~1~-((E)-1-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2-(1H-INDOL-3-YL)ACETOHYDRAZIDE](/img/structure/B449733.png)



![N'-[3-({4-nitrophenoxy}methyl)-4-methoxybenzylidene]-2-furohydrazide](/img/structure/B449739.png)
![Ethyl 2-({4-[2-(ethoxycarbonyl)anilino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}amino)benzoate](/img/structure/B449740.png)
